(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride
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Overview
Description
(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, along with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Introduction of Tert-butyl Group: The tert-butyl group is introduced at the 4-position of the piperidine ring through alkylation reactions using tert-butyl halides under basic conditions.
Hydroxylation: The hydroxyl group is introduced at the 3-position through oxidation reactions, often using oxidizing agents such as m-chloroperbenzoic acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the tert-butyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Tert-butylpiperidin-3-ol;hydrochloride: A stereoisomer with different spatial arrangement of the functional groups.
4-Tert-butylpiperidine: Lacks the hydroxyl group at the 3-position.
3-Hydroxypiperidine: Lacks the tert-butyl group at the 4-position.
Uniqueness
(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride is unique due to the specific combination of the tert-butyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
(3S,4S)-4-tert-butylpiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)7-4-5-10-6-8(7)11;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKNTLXHSWBGFC-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCNC[C@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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